4-(4-Bromo-2-methylphenoxy)piperidine

Description

Nomenclature and Structural Basis within Piperidine (B6355638) Derivatives

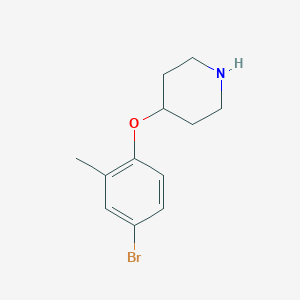

4-(4-Bromo-2-methylphenoxy)piperidine is a heterocyclic amine. The name itself describes its chemical structure: a piperidine ring is the core, and it is substituted at the fourth position with a 4-bromo-2-methylphenoxy group through an ether linkage. Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. wikipedia.orgnih.gov Derivatives of piperidine are compounds where one or more hydrogen atoms on the piperidine ring have been replaced by other functional groups or substituents. nih.gov

The structural components of this compound are:

Piperidine Ring : A saturated six-membered nitrogen-containing heterocycle that is a common motif in many pharmaceuticals and natural alkaloids. wikipedia.org

Phenoxy Group : A phenyl group (a six-carbon aromatic ring) bonded to an oxygen atom. This group is attached to the piperidine ring.

Substituents on the Phenoxy Group :

A bromine atom at the 4-position of the phenyl ring.

A methyl group at the 2-position of the phenyl ring.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆BrNO |

| Synonyms | Not specified |

| CAS Number | Not publicly listed |

Significance of Phenoxy-Piperidine Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine ring is one of the most important heterocyclic scaffolds in the pharmaceutical industry and is a structural component in a vast number of approved drugs. nih.govthieme-connect.com Its derivatives are present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govontosight.ai The introduction of different substituents onto the piperidine ring allows for the modulation of a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comthieme-connect.com

The phenoxy group is also considered a "privileged scaffold" in medicinal chemistry. nih.gov Its presence in a molecule is often crucial for biological activity, and it is a key component in numerous drugs, including antiviral agents and kinase inhibitors. nih.gov The phenoxy group can engage in important hydrophobic interactions with biological targets. nih.gov

When combined, the phenoxy-piperidine scaffold creates a molecular framework with significant potential for drug discovery. This structural combination is explored for its ability to interact with a variety of biological targets, such as enzymes and receptors. ontosight.ai For example, phenoxyalkylpiperidines have been investigated as potent ligands for the sigma-1 receptor, which is implicated in neurological conditions. nih.gov The versatility of this scaffold allows medicinal chemists to systematically modify its structure—by altering substituents on either the phenoxy or piperidine ring—to optimize potency and selectivity for a desired therapeutic target. Modifications to the phenoxy-piperidine structure can significantly alter a compound's properties and its potential therapeutic applications. ontosight.ai

| Feature of Phenoxy-Piperidine Scaffold | Relevance in Drug Discovery | Example Therapeutic Areas of Interest |

|---|---|---|

| Structural Versatility | Allows for fine-tuning of physicochemical and pharmacological properties. thieme-connect.comthieme-connect.com | Neurological disorders, Oncology, Infectious diseases nih.govnih.gov |

| Proven Pharmacophore | Both piperidine and phenoxy moieties are present in numerous approved drugs. nih.govnih.gov | Pain management, Psychiatry, Allergy treatment nih.govontosight.ai |

| Target Interaction | Capable of interacting with a wide range of biological targets like receptors and enzymes. ontosight.ainih.gov | Antiviral, Anti-inflammatory, Antidepressant applications nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRVTLBEWUGCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromo 2 Methylphenoxy Piperidine and Analogues

Established Synthetic Routes for Phenoxy-Piperidine Linkages

The creation of the ether bond between the phenoxy and piperidine (B6355638) moieties is the cornerstone of synthesizing 4-(4-Bromo-2-methylphenoxy)piperidine. Several classical and modern organic reactions are employed for this purpose.

Nucleophilic Substitution Reactions in Phenoxy-Piperidine Synthesis

Nucleophilic substitution is a fundamental and widely used method for forming the aryl ether linkage in phenoxy-piperidine compounds. A common approach involves the reaction of a bromo-substituted phenol (B47542), such as 4-bromo-2-methylphenol (B185452), with a suitable piperidine derivative. This reaction is typically performed under alkaline conditions, where a base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then displaces a leaving group on the piperidine ring, commonly at the 4-position.

A representative reaction involves coupling 4-bromo-2-methylphenol with a piperidine precursor carrying a leaving group (e.g., tosylate, mesylate, or a halide) at the C4 position. The reaction is facilitated by a base in a suitable organic solvent.

Key Parameters for Nucleophilic Substitution:

Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to ensure complete deprotonation of the phenol.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are preferred as they can solvate the cation of the base while not interfering with the nucleophilic phenoxide.

Temperature: Reaction temperatures can range from ambient to elevated temperatures (reflux) to optimize the reaction rate and yield.

| Reactant A | Reactant B | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 4-Bromo-2-methylphenol | 4-Tosyloxy-N-Boc-piperidine | K2CO3 | Acetonitrile | Reflux |

| 4-Bromo-2-methylphenol | N-Boc-4-hydroxypiperidine MsCl, Et3N | NaH | DMF | 0 °C to RT |

| 4-Bromo-2-methylphenoxide | 1-Boc-4-iodopiperidine | - | DMSO | 80-100 °C |

Adaptation of the Mitsunobu Reaction for Related Phenoxy Ethers

The Mitsunobu reaction is a powerful tool for forming ethers, including phenyl ethers, by converting a primary or secondary alcohol. organic-chemistry.orgmissouri.edubyjus.com This reaction involves the use of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For the synthesis of phenoxy-piperidine linkages, this reaction is adapted to couple a phenol with an alcohol-containing piperidine, such as 4-hydroxypiperidine (B117109).

The mechanism begins with the reaction between PPh3 and DEAD to form a phosphonium (B103445) intermediate. This intermediate activates the hydroxyl group of the piperidine, making it a good leaving group. The phenoxide, formed from the acidic phenol, then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion. missouri.edu A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which is a critical consideration in the synthesis of stereochemically complex natural products and drugs. nih.gov

While highly effective, a challenge of the classic Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. Newer protocols have been developed to simplify purification. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Cross-Coupling Strategies for Halogenated Phenoxy Moieties

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comlibretexts.org While this reaction does not directly form the C-O ether bond of the phenoxy-piperidine core, it is an essential strategy for modifying the halogenated phenoxy moiety to create analogues.

Starting with this compound, the bromine atom serves as a handle for Suzuki-Miyaura coupling. It can be reacted with various aryl, heteroaryl, or vinyl boronic acids to introduce diverse substituents at the 4-position of the phenoxy ring. This allows for the late-stage diversification of the molecular structure, which is highly valuable in structure-activity relationship (SAR) studies. researchgate.net

General Suzuki-Miyaura Reaction Scheme: The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. yonedalabs.comlibretexts.org

Synthesis of Piperidine Precursors and Key Intermediates

The availability of appropriately functionalized piperidine precursors is critical for the synthesis of the target compound and its analogues. Piperidines are a vital class of heterocycles in pharmaceuticals. nih.govmdpi.com

Common synthetic routes to key piperidine intermediates include:

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a direct method to produce the corresponding piperidines. nih.govdtic.mil For example, the reduction of a 4-hydroxypyridine (B47283) derivative can yield 4-hydroxypiperidine, a key intermediate for ether formation. Various catalysts, including rhodium, nickel, or palladium, can be used under hydrogen pressure. dtic.milorganic-chemistry.org

Cyclization Reactions: Various intramolecular cyclization strategies are employed to construct the piperidine ring. These include reductive amination of 1,5-dicarbonyl compounds or related precursors. nih.govajchem-a.com

Ring Expansion and Annulation: Methods like [5+1] annulation can build the piperidine ring from smaller fragments, offering stereoselective synthesis of substituted piperidines. mdpi.comnih.gov

Functional Group Interconversion: Starting from commercially available piperidones, such as 1-Boc-4-piperidone, a wide range of 4-substituted piperidines can be synthesized. Reduction of the ketone yields 4-hydroxypiperidine, while reductive amination can introduce amino groups. dtic.milgoogle.com

Strategic Derivatization of Phenoxy and Piperidine Moieties for Analog Development

To explore the chemical space around this compound and develop analogues for biological testing, strategic derivatization of both the phenoxy and piperidine moieties is performed. missouri.edu

Phenoxy Moiety Derivatization:

Substitution on the Aromatic Ring: The methyl and bromo groups on the phenyl ring can be replaced with other substituents. This is achieved by starting with differently substituted phenols in the initial etherification step.

Modification via Cross-Coupling: As mentioned, the bromo group is a versatile functional handle for Suzuki-Miyaura researchgate.net or other palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to introduce a wide array of functional groups.

Piperidine Moiety Derivatization:

N-Substitution: The piperidine nitrogen is a common site for modification. If the synthesis is performed with a protecting group on the nitrogen (like Boc), its removal allows for subsequent N-alkylation, N-acylation, N-arylation, or sulfonylation to introduce various substituents. This is a crucial step in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Ring Substitution: Introducing substituents on the carbon atoms of the piperidine ring can significantly impact the molecule's conformation and biological activity. This is typically achieved by starting with a pre-functionalized piperidine precursor in the synthesis. ajchem-a.com

Optimization of Reaction Conditions and Yields in Analog Synthesis

Optimizing reaction conditions is essential for achieving high yields, purity, and cost-effectiveness in the synthesis of pharmaceutical intermediates. researchgate.netbiosynce.com Key parameters that are typically screened include the choice of reagents, solvent, temperature, and reaction time. byjus.com

Factors for Optimization:

Solvent: The solvent can influence reactant solubility and reaction rates. A screening of different solvents (e.g., polar aprotic vs. non-polar) is often performed. biosynce.com

Base/Catalyst: In nucleophilic substitutions, the strength and stoichiometry of the base can be critical. In cross-coupling reactions, the choice of palladium catalyst and ligand can dramatically affect the yield and reaction scope. byjus.com

Temperature: Temperature control is vital. While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition. biosynce.com Finding the optimal temperature is a balance between reaction speed and selectivity.

Work-up and Purification: The purification strategy (e.g., crystallization, column chromatography) is optimized to efficiently remove byproducts and impurities, which is particularly important in multi-step syntheses.

| Parameter | Condition A | Condition B | Condition C | Outcome/Consideration |

|---|---|---|---|---|

| Catalyst | Pd(PPh3)4 | PdCl2(dppf) | XPhos Pd G2 | Modern catalysts (C) often offer higher turnover and broader substrate scope. researchgate.net |

| Base | Na2CO3 | K3PO4 | Cs2CO3 | Base strength can influence the rate of transmetalation and prevent side reactions. |

| Solvent | Toluene/H2O | Dioxane/H2O | Ethanol/H2O | Solvent choice affects reagent solubility and can be chosen for "greener" chemistry. researchgate.net |

| Temperature | 80 °C | 100 °C | Microwave (120 °C) | Microwave irradiation can significantly reduce reaction times. researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-(4-Bromo-2-methylphenoxy)piperidine, both ¹H and ¹³C NMR would be required to confirm the connectivity of the piperidine (B6355638) and the substituted phenoxy rings.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the piperidine ring protons, the methoxy (B1213986) group proton, and the methyl group protons on the aromatic ring.

Aromatic Region: The three protons on the disubstituted benzene (B151609) ring would likely appear in the range of δ 6.8-7.5 ppm. Their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants would be crucial for confirming the 1,2,4-substitution pattern.

Piperidine Ring: The protons on the piperidine ring would produce more complex signals. The proton at the C4 position, being attached to the oxygen atom (methine proton, -CH-O-), would be shifted downfield, likely appearing in the δ 4.5-5.0 ppm range. The protons on the carbons adjacent to the nitrogen (C2 and C6) would typically resonate around δ 2.8-3.2 ppm, while the protons at C3 and C5 would appear further upfield, around δ 1.5-2.2 ppm. The NH proton would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Methyl Group: The methyl group attached to the aromatic ring would give a sharp singlet, expected around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, confirming the carbon skeleton.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with the carbon bearing the bromine atom (C4') showing a characteristic upfield shift compared to unsubstituted benzene, while the carbon attached to the oxygen (C1') would be shifted downfield.

Piperidine Carbons: The C4 carbon, bonded to the electronegative oxygen, would be the most downfield of the piperidine signals (approximately δ 70-80 ppm). The C2 and C6 carbons adjacent to the nitrogen would appear around δ 45-55 ppm, and the C3 and C5 carbons would be the most upfield (around δ 30-40 ppm).

Methyl Carbon: The methyl carbon signal would appear at a characteristic upfield position, typically δ 15-20 ppm.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic H | 6.8 - 7.5 | m | Aromatic C-O | 150 - 155 |

| Piperidine CH-O (C4-H) | 4.5 - 5.0 | m | Aromatic C-Br | 115 - 120 |

| Piperidine CH₂N (C2,6-H) | 2.8 - 3.2 | m | Aromatic C-CH₃ | 125 - 130 |

| Piperidine CH₂ (C3,5-H) | 1.5 - 2.2 | m | Aromatic CH | 115 - 135 |

| Aromatic CH₃ | 2.1 - 2.3 | s | Piperidine C-O (C4) | 70 - 80 |

| Piperidine NH | Variable | br s | Piperidine C-N (C2,6) | 45 - 55 |

| Piperidine C-C (C3,5) | 30 - 40 | |||

| Aromatic C-CH₃ | 15 - 20 |

Mass Spectrometry (MS) in Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula of this compound, which is C₁₂H₁₆BrNO. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Electron Ionization (EI) or Electrospray Ionization (ESI) would be common methods. The fragmentation pattern provides structural information. Key fragmentation pathways would likely involve:

Cleavage of the C-O ether bond: This would be a major fragmentation pathway, potentially leading to the formation of ions corresponding to the 4-bromo-2-methylphenoxide radical and the 4-hydroxypiperidine (B117109) cation, or vice versa.

Fragmentation of the piperidine ring: Common piperidine ring fragmentations include the loss of ethylene (B1197577) or propylene (B89431) fragments.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.

A table of expected major fragments is provided below.

| Predicted m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 271/273 | [M]⁺ (Molecular Ion) | 1:1 ratio confirms presence of one bromine atom. |

| 186/188 | [Br(CH₃)C₆H₃O]⁺ | Fragment corresponding to the bromomethylphenol moiety. |

| 85 | [C₅H₉N]⁺ | Fragment corresponding to the piperidine ring after cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine in the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and methyl groups) would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would be visible in the 1500-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band characteristic of the aryl-alkyl ether C-O stretch would be expected in the range of 1200-1250 cm⁻¹.

C-N Stretch: The C-N stretching of the piperidine ring would likely appear in the 1000-1200 cm⁻¹ region.

C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically around 500-600 cm⁻¹, would indicate the presence of the C-Br bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3400 | Moderate |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Moderate |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Moderate |

| Aryl-Alkyl Ether C-O Stretch | 1200 - 1250 | Strong |

| C-N Stretch | 1000 - 1200 | Moderate |

| C-Br Stretch | 500 - 600 | Weak to Moderate |

Chromatographic Methods for Analytical Separation and Quantification (e.g., HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) would be the method of choice for the separation, identification, and quantification of this compound in complex mixtures. unodc.org

A reversed-phase HPLC method would likely be effective. A C18 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Gradient elution would likely be employed to ensure good separation and peak shape.

Detection by MS/MS in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ at m/z 272/274) and monitoring for specific product ions generated through collision-induced dissociation. This technique would allow for trace-level quantification in various matrices, which is crucial for research applications in fields like medicinal chemistry and pharmacokinetics.

Structure Activity Relationship Sar Studies of 4 4 Bromo 2 Methylphenoxy Piperidine Derivatives

Impact of Substituents on the Phenoxy Ring

The nature and position of substituents on the phenoxy ring are pivotal in determining the interaction of 4-(4-bromo-2-methylphenoxy)piperidine derivatives with their biological targets. Halogenation and alkyl group placement have been shown to modulate binding affinity and activity significantly.

Influence of Halogenation (e.g., Bromine) on Biological Interactions

Halogen atoms, such as bromine, play a crucial role in the biological interactions of phenoxy-piperidine derivatives. The electronic and steric properties of halogens can lead to enhanced binding affinity through various non-covalent interactions, including halogen bonding. For instance, in related phenoxyalkylpiperidines, a para-chlorophenoxy moiety has been identified as an optimal hydrophobic portion for high-affinity interaction with the sigma-1 (σ1) receptor. uniba.it The position of the halogen is critical; studies on different scaffolds have shown that altering the halogen's location on the aromatic ring can drastically affect receptor binding. For example, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives targeting the dopamine (B1211576) 4 receptor (D4R), the replacement of a 4-fluoro substituent with a 4-chloro substituent resulted in a notable loss of binding affinity. chemrxiv.org While direct SAR studies on bromine at this specific position are less common in the provided literature, the principles derived from chlorine and fluorine substitutions suggest that the size, electronegativity, and position of the bromine atom on the phenoxy ring are critical determinants of biological activity.

Role of Methyl Group Positioning on Receptor Binding and Activity

The positioning of methyl groups on the phenoxy ring is a key factor influencing receptor binding and efficacy. The methyl group can affect the molecule's conformation and its hydrophobic interactions with the target protein. Research on D4R antagonists demonstrated that the relative positions of fluoro and methyl groups on the phenoxy ring are crucial for binding. Specifically, reversing the substitution pattern from 4-fluoro-3-methyl to 3-fluoro-4-methyl led to a reduction in binding affinity. chemrxiv.org In a different class of compounds, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of methyl groups on the piperidine (B6355638) ring was found to increase the potency of these molecules as opioid receptor antagonists. nih.gov These findings underscore the importance of precise methyl group placement to achieve optimal interaction with the receptor's binding pocket.

| Compound Modification | Receptor Target | Observed Effect on Binding/Activity |

| Replacement of 4-fluoro with 4-chloro on phenoxy ring | Dopamine D4 Receptor | Loss of binding affinity. chemrxiv.org |

| Reversing 4-fluoro-3-methyl to 3-fluoro-4-methyl on phenoxy ring | Dopamine D4 Receptor | Reduction in binding affinity. chemrxiv.org |

Contributions of Piperidine Moiety Modifications to Pharmacological Profiles

The piperidine ring is a common scaffold in medicinal chemistry, and its modification offers a powerful strategy to fine-tune the pharmacological properties of drug candidates. ijnrd.orginnovareacademics.in N-substitution and stereochemistry are particularly important aspects.

Effects of N-Substitution on Biological Activity and Receptor Selectivity

Substitution at the nitrogen atom of the piperidine ring is a widely used strategy to modulate the biological activity and selectivity of ligands. The N-substituent can influence the compound's polarity, basicity, and steric profile, thereby affecting its interaction with the target receptor and its pharmacokinetic properties. For example, in the development of direct renin inhibitors, optimization of the N-substituent on a central piperidine ring was a key step in improving potency and pharmacokinetic profiles. nih.gov Similarly, N-substituted piperidine analogs have been investigated as potential treatments for Alzheimer's disease. ajchem-a.com The nature of the N-substituent can dramatically alter the compound's pharmacological profile, turning antagonists into agonists or enhancing selectivity for a particular receptor subtype. nih.gov

Conformational Analysis and Stereochemistry in Ligand-Target Recognition

The three-dimensional structure of the piperidine ring and its substituents is critical for effective ligand-target recognition. The 4-phenoxypiperidine (B1359869) core can act as a conformationally restricted scaffold, which can lock the molecule into a bioactive conformation and improve binding affinity. nih.gov X-ray crystallography studies of piperidine derivatives bound to their target proteins have revealed specific binding conformations. For instance, the crystal structure of a potent renin inhibitor showed the piperidine ring's basic nitrogen interacting with the catalytic aspartic acid residues of the enzyme, mimicking a transition state. nih.gov The stereochemistry of substituents on the piperidine ring is also crucial. Studies have shown that different enantiomers can exhibit vastly different binding affinities and biological activities, highlighting the importance of stereoselective synthesis and testing. nih.gov

| Linker Modification | Target | Pharmacological Implication |

| Increasing alkyl chain length by one methylene (B1212753) unit | Sigma-1 (σ1) Receptor | Increased binding affinity. uniba.it |

| Introducing unsaturation into the piperidine ring | Trypanosoma cruzi | Ten-fold increase in potency. dndi.org |

Scaffold Hopping and Bioisosteric Replacements in Related Piperidine and Piperazine (B1678402) Systems

In medicinal chemistry, the strategic modification of lead compounds is crucial for optimizing pharmacological profiles. Two key strategies employed for this purpose are scaffold hopping and bioisosteric replacement. nih.gov Scaffold hopping involves the replacement of a molecule's core structure, or scaffold, with a chemically different one while aiming to retain or improve biological activity. nih.govic.ac.uk This approach can lead to compounds with novel intellectual property, improved properties, and different side-effect profiles. niper.gov.in Bioisosteric replacement is a more subtle modification, involving the substitution of an atom or a group with another that has broadly similar physical or chemical properties, with the goal of enhancing the compound's activity, selectivity, or pharmacokinetic parameters. nih.govcambridgemedchemconsulting.com

Research into dual-acting ligands for histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors provides a clear illustration of the impact of the piperidine-piperazine switch. Studies have shown that while this modification may not significantly affect affinity for the H₃ receptor, it can dramatically influence affinity for the σ₁ receptor. acs.org This highlights the piperidine moiety as a critical structural element for achieving dual H₃/σ₁ receptor activity. acs.org

A direct comparison between two compounds differing only in this core structure reveals the significance of the scaffold. In one study, a derivative featuring a piperazine core displayed high affinity for the hH₃R (Kᵢ = 3.17 nM) but was significantly less potent at the σ₁R (Kᵢ = 1531 nM). nih.govacs.org Conversely, the corresponding analog with a piperidine core, while showing slightly reduced but still potent hH₃R affinity (Kᵢ = 7.70 nM), exhibited a dramatic increase in σ₁R affinity (Kᵢ = 3.64 nM). nih.govacs.org This demonstrates that the piperidine scaffold is a key determinant for high σ₁R affinity in this chemical series.

The data below details the binding affinities of representative compounds, illustrating the impact of the piperidine versus piperazine core on receptor selectivity.

| Compound | Core Scaffold | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

|---|---|---|---|

| Analog 1 | Piperazine | 3.17 | 1531 |

| Analog 2 | Piperidine | 7.70 | 3.64 |

These findings underscore the utility of scaffold hopping and bioisosteric replacement as powerful tools in drug design. By systematically altering the core structure, medicinal chemists can dissect the specific contributions of different molecular fragments to target binding and selectivity, thereby guiding the rational design of new derivatives with tailored pharmacological profiles. The piperidine-to-piperazine exchange serves as a classic example of how a subtle structural modification can be leveraged to fine-tune polypharmacology and achieve a desired balance of activities between different biological targets. nih.gov

Preclinical Pharmacological Investigations and Biological Activities of 4 4 Bromo 2 Methylphenoxy Piperidine Analogues

In Vitro Receptor Binding and Functional Assays

The initial stages of drug discovery heavily rely on in vitro assays to determine the binding affinity and functional activity of compounds at specific molecular targets. For analogues of 4-(4-bromo-2-methylphenoxy)piperidine, these studies have been crucial in elucidating their potential mechanisms of action and guiding further development.

Analogues of this compound have been investigated for their ability to interact with components of the dopaminergic system, which plays a critical role in motor control, motivation, and reward. Some piperidine (B6355638) derivatives are suggested to act as dopamine (B1211576) receptor agonists, which is significant for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.

Structure-activity relationship studies on a series of 4,4-difluoropiperidine (B1302736) ether-based analogues led to the identification of compounds with exceptional binding affinity for the dopamine D4 receptor. chemrxiv.org For instance, one compound displayed a Ki of 0.3 nM for the D4 receptor with over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org Other analogues with a 4-cyanophenoxy or 3,4-difluorophenoxy group also showed potent D4 receptor binding with Ki values of 1.7 nM and 2.7 nM, respectively. chemrxiv.org

| Compound/Analogue | Receptor Target | Binding Affinity (Ki) | Selectivity |

| 4,4-difluoropiperidine ether analogue | D4 | 0.3 nM | >2000-fold vs D1, D2, D3, D5 |

| 4-cyanophenoxy analogue | D4 | 1.7 nM | Not specified |

| 3,4-difluorophenoxy analogue | D4 | 2.7 nM | Not specified |

| This table summarizes the binding affinities of select this compound analogues for dopamine receptors. |

The serotonin (B10506) and norepinephrine (B1679862) systems are key targets for the treatment of mood disorders. Research has shown that certain piperidine derivatives exhibit significant binding affinity for serotonin receptors, suggesting potential antidepressant effects.

In a study of 4-benzylpiperidine (B145979) carboxamides, which share structural similarities with the compound of interest, researchers identified critical structural features that determine selectivity for monoamine transporters. nih.gov Specifically, compounds with a biphenyl (B1667301) ring showed higher inhibition of the serotonin transporter (SERT), while those with a 2-naphthyl ring had a higher degree of inhibition on the norepinephrine transporter (NET). nih.gov The 4-benzylpiperidine moiety was found to interact with hydrophobic sidechains in the inner pocket of the human norepinephrine transporter (hNET). biomolther.org

| Structural Feature | Transporter Selectivity |

| Biphenyl ring | Serotonin Transporter (SERT) |

| 2-Naphthyl ring | Norepinephrine Transporter (NET) |

| This table highlights the structure-activity relationships of 4-benzylpiperidine carboxamides for monoamine transporters. |

The opioid system is a major target for pain management. A series of 4-substituted piperidine and piperazine (B1678402) compounds have been described that show a balanced, low nanomolar binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.gov These compounds were developed with the aim of achieving MOR agonism and DOR antagonism, a profile that has shown promise in reducing the negative side effects of selective MOR agonists, such as dependence and tolerance. nih.govresearchgate.net

The synthesized analogues displayed a wide range of binding affinities, with Ki values for MOR ranging from 0.29 nM to 29 nM and for DOR from 6.6 nM to 150 nM. nih.gov Several of these compounds also demonstrated good efficacy at the MOR. nih.gov Another study on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines found that these compounds were opioid receptor antagonists at the µ and κ receptors. nih.gov

| Analogue Type | Receptor Profile | Binding Affinity Range (Ki) |

| 4-substituted piperidines/piperazines | MOR/DOR | MOR: 0.29 - 29 nM; DOR: 6.6 - 150 nM |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | µ and κ antagonist | Not specified |

| This table summarizes the opioid receptor affinities of different classes of piperidine analogues. |

G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity. nih.gov GPR119 agonists have been shown to stimulate glucose-dependent insulin (B600854) secretion and promote the release of glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net

Activation of GPR119 leads to an increase in intracellular cAMP levels through Gαs coupling to adenylate cyclase. nih.gov This mechanism is similar to that of incretin (B1656795) hormones, which potentiate glucose-stimulated insulin secretion. nih.gov Numerous synthetic, small molecule GPR119 agonists have been developed, with some advancing to clinical trials. semanticscholar.org While specific data for this compound analogues as GPR119 agonists is not detailed in the provided context, the broader class of piperidine-containing compounds has been explored for this target. For example, a series of bridged piperidine (oxaazabicyclo) compounds have displayed potent agonist and antagonist properties at the GPR119 receptor. guidetopharmacology.org

Immune checkpoint blockade is a revolutionary strategy in cancer immunotherapy. researchgate.net The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) suppresses T cell activity, allowing cancer cells to evade the immune system. nih.govnih.gov Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore T cell activation and have become an attractive area of research. nih.govmdpi.com

Novel di-bromo-based small-molecule inhibitors targeting human PD-L1 have been developed. researchgate.net These compounds were designed to disrupt the PD-1/PD-L1 complex by antagonizing PD-L1. researchgate.net While the specific structure "this compound" is not explicitly named as an inhibitor, the presence of a bromo-substituted aromatic ring is a feature of some reported small-molecule PD-L1 inhibitors. researchgate.netnih.gov These inhibitors work by inducing dimerization of PD-L1 through the PD-1 interacting surface. frontiersin.org

Histamine (B1213489) receptors, particularly the H1 subtype (H1R), are key mediators of allergic reactions. nih.gov Antagonists of H1R are widely used to treat allergic conditions. nih.gov Histamine receptors are G-protein-coupled receptors, and H1R is predominantly found on endothelial cells, where it regulates vasodilation. nih.govmdpi.com

A series of cyanoguanidine derivatives were synthesized as pharmacological hybrids combining H1R and H2R antagonistic activity. mdpi.com These compounds linked mepyramine-type H1R antagonist substructures with various H2R antagonist moieties. mdpi.com The study found that the H1R antagonist potency depended on the nature of the H2R antagonist part and the length of the spacer chain. mdpi.com While direct data on this compound analogues is not available, this demonstrates the potential for piperidine-containing scaffolds to be developed as histamine receptor antagonists.

In Vivo (Non-Human) Pharmacological Efficacy Studies

Preclinical evaluation in animal models is a critical step in characterizing the therapeutic potential of new chemical entities. For analogues of this compound, these studies have revealed a broad spectrum of biological activities.

The structural characteristics of piperidine-containing compounds suggest their potential to interact with biological targets in the central nervous system. Preclinical studies have explored this potential, with various analogues demonstrating effects relevant to the treatment of neurological and psychiatric conditions. For instance, piperidine derivatives have been investigated for their role in managing Alzheimer's disease, where compounds like Donepezil function by inhibiting acetylcholinesterase, a key enzyme in neurotransmission. ijnrd.org Other related structures have shown potential antidepressant effects by inhibiting the reuptake of neurotransmitters such as serotonin and noradrenaline. Furthermore, certain analogues have demonstrated NMDA receptor antagonist properties, which is a mechanism relevant to treating neurodegenerative diseases. The antipsychotic activity of piperidine derivatives, such as Melperone, has also been established in preclinical models. nih.gov

| Compound Class | Preclinical Model/Assay | Observed CNS Effect | Potential Application |

| Piperidine Derivatives | Alzheimer's Disease Models | Acetylcholinesterase Inhibition | Alzheimer's Disease |

| Substituted Phenoxy-Piperidines | Neurotransmitter Reuptake Assays | Serotonin & Noradrenaline Reuptake Inhibition | Depression, Anxiety Disorders |

| Piperidine Analogues | Receptor Binding Assays | NMDA Receptor Antagonism | Neurodegenerative Diseases |

| Butyrophenone Piperidines | Animal Models of Psychosis | Antipsychotic Activity | Psychosis |

Several classes of piperidine analogues have been assessed for their ability to mitigate inflammation and pain in non-human models. The piperidine moiety is a core component of morphine, indicating its importance in analgesia. tandfonline.com

In vivo studies using the tail-flick method and acetic acid-induced writhing tests in rodents have been employed to evaluate analgesic potential. tandfonline.com In one such study, a novel 4-amino methyl piperidine derivative, HN58, demonstrated complete inhibition of writhing, suggesting potent analgesic activity. tandfonline.com The effect was reversed by naloxone, indicating that the mechanism involves the µ-opioid receptor. tandfonline.com Other research has focused on developing dual-acting ligands that target both µ-opioid and sigma-1 (σ1) receptors to achieve pain reduction. nih.gov

For anti-inflammatory effects, the carrageenan-induced paw edema model in mice is a standard preclinical test. Piperidine-based amides known as piperlotines have shown significant in vivo anti-inflammatory activity in this model, with some derivatives exhibiting potency comparable to the standard drug indomethacin. scielo.org.mx

| Compound/Analogue Class | In Vivo Model | Key Findings |

| 4-Amino Methyl Piperidine Derivatives | Acetic Acid-Induced Writhing Test (Mouse) | HN58 showed 100% inhibition of writhing. tandfonline.com |

| Piperlotines (Piperidine Amides) | Carrageenan-Induced Edema (Mouse) | Edema inhibition up to 52.02%, comparable to indomethacin. scielo.org.mx |

| Piperidine Propionamides | Neuropathic Pain Models | Designed as dual agonists of μ-opioid and σ1 receptors. nih.gov |

| Piperazine/Piperidine Derivatives | Various Pain Models | Dual histamine H3 and σ1 receptor antagonists showed promising antinociceptive properties. nih.gov |

The global challenge of antimicrobial resistance has spurred research into new classes of anti-infective agents, including piperidine derivatives. biomedpharmajournal.org Preclinical in vitro studies have demonstrated that these compounds possess a broad spectrum of activity against various pathogens.

Analogues have been tested against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. biomedpharmajournal.orgnih.gov The natural alkaloid piperine, which contains a piperidine ring, has been shown to have antibacterial effects against Mycobacterium spp. and S. aureus. nih.gov Synthetic piperidin-4-one derivatives have exhibited significant antibacterial activity when compared with ampicillin. biomedpharmajournal.org Similarly, halogenated piperidine derivatives have shown inhibitory activity against a panel of bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values indicating their potency. nih.gov Some compounds were also effective against the yeast-like fungus Candida albicans. nih.gov

| Compound Class | Tested Organisms | In Vitro Activity Highlights |

| Piperine | Mycobacterium spp., Staphylococcus aureus | Demonstrated antibacterial and immunomodulatory properties. nih.gov |

| Piperidin-4-one Derivatives | S. aureus, E. coli, various fungi | Significant antibacterial activity (vs. ampicillin) and antifungal activity (vs. terbinafine). biomedpharmajournal.org |

| Halogenated Piperidines | S. aureus, B. subtilis, E. coli, C. albicans | Inhibited growth with MIC values ranging from 32-512 µg/ml for active compounds. nih.gov |

| Substituted Phenoxy-Piperidines | E. coli, C. albicans | Effective against pathogens with MIC values from 3.125 to 100 mg/mL. |

The anticancer potential of piperidine-containing compounds has been extensively investigated in preclinical settings. nih.govnih.gov These studies, utilizing a wide range of human cancer cell lines and animal xenograft models, have shown that piperidine analogues can inhibit cancer cell growth and proliferation through various mechanisms. nih.govnih.gov

Piperine has demonstrated chemopreventive and antiproliferative effects against breast, lung, prostate, and ovarian cancer cells. nih.govnih.gov Synthetic analogues have also shown potent activity. A (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone compound (12b) was found to have significant in vitro growth inhibitory effects on several human cancer cell lines, including gliomas. nih.gov In another study, halogenated bis(benzylidene)-4-piperidone curcuminoids were not only cytotoxic to cancer cells in vitro but also inhibited the growth of human colon cancer xenografts in mice. nih.govresearchgate.net These compounds were also found to possess anti-angiogenic properties, inhibiting the formation of new blood vessels in zebrafish embryos, a process crucial for tumor growth. nih.gov

| Analogue Class | Cancer Model | Key Antiproliferative Findings |

| Piperine | Breast, Prostate, Lung Cancer Cell Lines | Inhibits proliferation and survival; shows selective cytotoxicity to cancer cells. nih.govnih.gov |

| Bromo-thiazolyl Piperidines | Human Cancer Cell Lines (including Glioma) | Displayed potent in vitro growth inhibitory activity. nih.gov |

| Halogenated Piperidone Curcuminoids | Colon Cancer Xenograft (Mice), Zebrafish Embryo | Inhibited tumor growth in vivo and showed anti-angiogenic activity. nih.govresearchgate.net |

| DTPEP (Piperidine derivative) | Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Inhibited cell proliferation and restricted the cell cycle. frontiersin.org |

Certain piperidine analogues have been specifically designed and evaluated as growth hormone secretagogues (GHSs), substances that stimulate the release of growth hormone from the pituitary gland. nih.gov These compounds mimic the action of the endogenous hormone ghrelin. nih.gov

Novel pyrazolinone-piperidine dipeptide derivatives were synthesized and tested for their GHS activity. nih.govresearchgate.net In an anesthetized rat model, analogues such as capromorelin (B1582104) were shown to effectively increase plasma growth hormone levels. nih.gov These compounds demonstrated high affinity for the growth hormone secretagogue receptor (GHS-R1a) and were orally active in canine models, highlighting their potential for therapeutic applications related to growth hormone deficiency or age-related frailty. nih.gov

Elucidation of Preclinical Mechanisms of Action

Understanding the mechanism of action is crucial for the development of targeted therapies. Studies on this compound analogues have identified several molecular targets and pathways responsible for their observed pharmacological effects.

Central Nervous System: The CNS effects of piperidine derivatives are mediated through various targets. Antidepressant actions are linked to the inhibition of serotonin and noradrenaline transporters. Neuroprotective effects may arise from the antagonism of NMDA receptors. Analgesic and antinociceptive properties are attributed to interactions with opioid receptors (µ-opioid agonism) and sigma-1 (σ1) receptors. nih.govtandfonline.com

Anti-inflammatory and Analgesic: The analgesic mechanism for certain derivatives is a direct interaction with and agonism of the µ-opioid receptor. tandfonline.com The anti-inflammatory effects of piperlotines have been linked to the inhibition of matrix-metalloproteinase-9 (MMP-9) expression, an enzyme involved in inflammatory processes. scielo.org.mx

Anti-infective: For piperine, one of the proposed antibacterial mechanisms is the inhibition of bacterial efflux pumps, which are proteins that bacteria use to expel antibiotics, thus contributing to drug resistance. nih.gov

Anti-cancer: The antiproliferative activity of piperidine analogues is multifaceted. Mechanisms include the inhibition of key cellular machinery like the Na+/K(+)-ATPase pump and the Ras oncogene pathway. nih.gov Many derivatives induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like BAX and BCL-2. nih.gov They can also cause cell cycle arrest, preventing cancer cells from dividing, and inhibit signaling pathways crucial for cell growth and survival, such as the PI3K/Akt pathway. nih.govfrontiersin.org

Growth Hormone Secretagogue: The mechanism for this class of compounds is direct agonism at the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. nih.govnih.gov Binding to this receptor in the pituitary gland and hypothalamus triggers the release of growth hormone.

Computational and Theoretical Chemistry Studies of 4 4 Bromo 2 Methylphenoxy Piperidine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on energy functions. The resulting scores provide an estimate of the binding strength, and the predicted binding pose can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

A literature search did not yield any specific molecular docking studies performed on 4-(4-Bromo-2-methylphenoxy)piperidine against any biological target. Such a study would require researchers to identify a potential protein target and use computational software to predict how this specific compound might interact with it.

Quantum Chemical Calculations, including DFT and HOMO/LUMO Analysis

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic properties of molecules with high accuracy. These calculations can optimize the molecule's geometry, determine its vibrational frequencies, and calculate various electronic parameters.

Among these parameters, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. Current time information in Edmonton, CA. A small energy gap suggests higher reactivity.

No specific studies detailing DFT calculations or HOMO/LUMO analysis for this compound were found in the public domain.

Conformational Analysis and Energy Frameworks for Molecular Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains flexible rings and linkages, numerous conformations are possible. Computational methods are employed to identify the most stable conformations (those with the lowest potential energy).

There are no published studies available that specifically detail the conformational analysis or energy framework calculations for this compound.

In Silico Prediction of Biological Activity Spectra and ADME Properties

In silico methods are computer-based techniques used to predict the properties of molecules. The prediction of biological activity spectra involves screening a compound against a database of known biological targets to forecast its likely pharmacological effects.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical in drug development as they determine the pharmacokinetic profile of a compound. Various computational models exist to predict ADME properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions help in the early-stage assessment of a compound's drug-likeness and potential viability as a therapeutic agent.

While the tools for these predictions are widely available, no specific published reports on the predicted biological activity spectrum or a detailed ADME profile for this compound were identified.

Metabolic Fate and Biotransformation Pathways of 4 4 Bromo 2 Methylphenoxy Piperidine Preclinical

In Vitro Metabolic Stability Assessment and Metabolite Identification (e.g., Hepatocytes)

Standard preclinical practice involves assessing the metabolic stability of a compound using in vitro systems such as liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. By incubating the parent compound with these biological matrices, researchers can determine the rate at which the compound is metabolized and identify the resulting metabolites. However, no such data has been reported for 4-(4-Bromo-2-methylphenoxy)piperidine.

Identification of Major Phase I Biotransformation Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. For a molecule with the structure of this compound, several Phase I pathways would be theoretically possible.

Oxidative Deamination

The piperidine (B6355638) ring in the compound could theoretically undergo oxidative deamination. This process would involve the enzymatic removal of the amine group, leading to the formation of a ketone or aldehyde metabolite.

O-Demethylation

The methyl group on the phenoxy ring presents a potential site for O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. This would result in the formation of a phenolic metabolite.

Hydroxylation of Aromatic and Aliphatic Moieties

Both the aromatic (phenoxy) and aliphatic (piperidine) rings of the molecule are susceptible to hydroxylation. This involves the addition of a hydroxyl (-OH) group, which increases the water solubility of the compound.

Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation)

Following Phase I metabolism, the newly formed functional groups can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid (glucuronidation), sulfate, or glutathione, to the metabolite. This process further increases the polarity of the metabolite, facilitating its excretion from the body. Without identified Phase I metabolites for this compound, its potential for undergoing Phase II conjugation remains speculative.

Comparative Metabolic Studies Across Non-Human Animal Models

To assess the potential for interspecies differences in metabolism and to select the most appropriate animal model for further toxicological studies, comparative metabolic studies are often conducted in various non-human species (e.g., rat, dog, monkey). Such studies for this compound have not been described in the available literature.

Future Research Directions and Therapeutic Potential of 4 4 Bromo 2 Methylphenoxy Piperidine

Discovery and Validation of Novel Biological Targets for Therapeutic Intervention

The 4-(4-bromo-2-methylphenoxy)piperidine scaffold presents significant opportunities for the exploration of novel biological targets. While its structural similarity to compounds targeting the central nervous system (CNS) is noted, a comprehensive understanding of its full range of molecular interactions is still developing. Future investigations will likely focus on identifying and validating new protein targets to broaden the therapeutic potential of this chemical class.

A primary area of interest is the modulation of monoamine transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). medchemexpress.com Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders. medchemexpress.com The phenoxypiperidine structure is a key pharmacophore in molecules known to interact with these transporters. For instance, derivatives of phenoxypiperidine have been investigated as potent and selective inhibitors of the vesicular monoamine transporter-2 (VMAT2), a critical target in managing conditions like Huntington's disease and tardive dyskinesia. nih.govnih.gov Research into analogues of this compound could uncover novel inhibitors with unique selectivity profiles for these transporters.

Beyond monoamine transporters, other potential targets include monoamine oxidases (MAO-A and MAO-B), enzymes crucial for neurotransmitter metabolism. mdpi.comresearchgate.net The discovery of selective MAO inhibitors is a significant goal in the development of treatments for neurodegenerative diseases like Parkinson's disease. mdpi.comresearchgate.net The structural framework of this compound could serve as a starting point for designing such inhibitors.

Furthermore, the piperidine (B6355638) core is a versatile scaffold found in compounds targeting a wide array of receptors and enzymes. nih.govnih.govnih.gov Systematic screening of this compound and its derivatives against diverse biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases, could reveal unexpected therapeutic opportunities. For example, some piperidine derivatives have shown potential as antiviral agents by inhibiting viral proteases, while others exhibit anti-inflammatory or anticancer properties.

Advanced Computational Design and Synthesis of Next-Generation Analogues

Computational modeling and simulation are powerful tools for the rational design of new analogues of this compound with improved therapeutic properties. dovepress.com Techniques such as molecular docking can be employed to predict the binding affinity and orientation of novel derivatives within the active sites of target proteins. nih.govdovepress.com This in-silico approach allows for the prioritization of compounds for synthesis, thereby accelerating the drug discovery process. nih.gov

The synthesis of next-generation analogues will likely involve systematic modifications to the core structure of this compound. This includes altering the substitution pattern on the phenyl ring, replacing the methyl or bromo groups with other functionalities to probe structure-activity relationships (SAR). For example, introducing different halogen atoms or alkyl groups can modulate the compound's lipophilicity and electronic properties, which in turn can affect its binding affinity and pharmacokinetic profile.

Another avenue for modification is the piperidine ring itself. The synthesis of derivatives with substituents on the piperidine nitrogen or at other positions on the ring can lead to compounds with enhanced potency and selectivity. researchgate.net Furthermore, the ether linkage between the phenoxy and piperidine moieties can be replaced with other functional groups to explore new chemical space and potentially discover novel biological activities. researchgate.net The strategic synthesis of a library of such analogues will be crucial for developing a comprehensive understanding of the SAR for this class of compounds. nih.gov

Development of Highly Selective Pharmacological Probes for Biological Systems

Pharmacological probes are essential tools for validating biological targets and elucidating their roles in physiological and pathological processes. nih.gov An analogue of this compound with high affinity and selectivity for a specific biological target could be developed into such a probe. nih.gov These probes would enable researchers to investigate the function of the target in cellular and animal models, providing valuable insights into disease mechanisms.

The development of these probes requires a detailed understanding of the SAR of the this compound scaffold. By systematically modifying the structure and evaluating the activity of the resulting compounds, it is possible to identify derivatives with the desired selectivity profile. For instance, if a particular analogue shows high selectivity for a specific subtype of a receptor, it could be further optimized to create a potent and selective pharmacological probe for that receptor.

These probes could be radiolabeled or fluorescently tagged to allow for their detection and quantification in biological systems. Such labeled probes would be invaluable for techniques like positron emission tomography (PET) imaging or fluorescence microscopy, enabling the visualization and study of the target's distribution and density in living organisms.

Strategic Optimization for Enhanced Pharmacological Profiles (e.g., improved selectivity, extended half-life)

A key aspect of future research will be the strategic optimization of the pharmacological profile of this compound analogues to enhance their therapeutic potential. This involves improving properties such as selectivity, metabolic stability, and pharmacokinetic parameters.

Improving selectivity is crucial to minimize off-target effects. This can be achieved through the iterative process of computational design, chemical synthesis, and biological evaluation. epa.gov By understanding how subtle structural modifications influence binding to the intended target versus other proteins, analogues with high selectivity can be developed.

Extending the half-life of a compound can lead to a more convenient dosing regimen. This can be achieved by modifying the structure to reduce its susceptibility to metabolic enzymes. For example, introducing fluorine atoms or other groups that block sites of metabolism can increase the metabolic stability of a compound. Another strategy is to design prodrugs that are converted to the active compound in the body, potentially leading to a more sustained release and longer duration of action.

The table below presents hypothetical data for a series of analogues of this compound, illustrating how structural modifications could influence key pharmacological parameters.

| Compound | R1 (Phenyl Ring) | R2 (Piperidine) | Target Affinity (Ki, nM) | Selectivity (Fold vs. Off-Target) | Half-life (h) |

|---|---|---|---|---|---|

| Parent | 4-Br, 2-Me | H | 50 | 10 | 2 |

| Analogue 1 | 4-Cl, 2-Me | H | 45 | 15 | 3 |

| Analogue 2 | 4-Br, 2-Et | H | 30 | 25 | 4 |

| Analogue 3 | 4-Br, 2-Me | N-CH3 | 60 | 8 | 2.5 |

| Analogue 4 | 4-F, 2-Me | H | 55 | 12 | 6 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-Bromo-2-methylphenoxy)piperidine?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-2-methylphenol with piperidine derivatives in a polar aprotic solvent (e.g., DCM) under alkaline conditions (e.g., NaOH) facilitates ether bond formation . Optimization of reaction time (e.g., 12–24 hours) and temperature (room temperature to 60°C) is critical for yield improvement. Catalysts like K₂CO₃ or phase-transfer agents may enhance efficiency .

- Key Data : Typical yields range from 60–85%, depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm) and piperidine backbone signals (δ 1.5–3.5 ppm) .

- HPLC/MS : Assess purity (>95%) and detect bromine isotopic patterns (m/z ≈ 295–297 for [M+H]⁺) .

- Elemental Analysis : Confirm Br content (theoretical ~22%) .

Q. What safety protocols are essential for handling brominated intermediates like this compound?

- Methodology : Adopt OSHA-compliant measures:

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .

- PPE : Nitrile gloves and lab coats to prevent skin contact (H315/H319) .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Computational studies (DFT) suggest that steric hindrance from the 2-methyl group slows transmetallation steps, requiring elevated temperatures (80–100°C) .

- Data Contradictions : Some studies report lower yields (~40%) compared to non-methylated analogs (~70%), highlighting steric effects .

Q. What computational strategies can predict the stability and reactivity of this compound derivatives?

- Methodology : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to:

- Map reaction pathways for bromine substitution .

- Predict electronic properties (HOMO-LUMO gaps) using density functional theory (DFT) .

- Optimize synthetic routes via transition-state modeling .

Q. How can researchers resolve contradictions in reported yields for similar brominated piperidine derivatives?

- Methodology : Conduct a meta-analysis of reaction variables:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar (toluene) .

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos ligands in coupling reactions .

- Statistical Tools : Use Design of Experiments (DoE) to identify critical parameters .

Q. What strategies are effective in stabilizing this compound under acidic or oxidative conditions?

- Methodology :

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen .

- Additives : Antioxidants (e.g., BHT) mitigate degradation in DMSO solutions .

Q. How can supramolecular interactions (e.g., co-crystallization) be leveraged to modify the physicochemical properties of this compound?

- Methodology : Co-crystallize with carboxylic acids (e.g., sorbic acid) to enhance solubility. Hirshfeld surface analysis (via X-ray crystallography) reveals Br···O/N interactions, which can be engineered for tailored crystal packing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.